N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine

Catalog No.
S621413
CAS No.
119356-76-2
M.F
C21H23NO
M. Wt
305.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan...

CAS Number

119356-76-2

Product Name

N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine

IUPAC Name

N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine

Molecular Formula

C21H23NO

Molecular Weight

305.4 g/mol

InChI

InChI=1S/C21H23NO/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21/h3-14,20H,15-16H2,1-2H3

InChI Key

USRHYDPUVLEVMC-UHFFFAOYSA-N

SMILES

CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3

Synonyms

dapoxetine, dapoxetine hydrochloride, LY 210448, LY-210448, N,N-dimethyl-alpha-(2-(1-naphthalenyloxy)ethyl)benzenemethanamine, Priligy

Canonical SMILES

CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3

Application in Antimicrobial Research

Specific Scientific Field: This application falls under the field of Medicinal Chemistry Research.

Summary of the Application: A series of (naphthalen-1-yloxy)-acetic acid hydrazides was synthesized and screened for antibacterial, antifungal, and antiviral activities .

Methods of Application: The compounds were synthesized and then screened in vitro for their antimicrobial properties .

Results or Outcomes: The antimicrobial screening results demonstrated that compounds having 3,4,5-trimethoxy benzaldehyde, o-Br, p-CN, and m-NO2 aceto-phenone substituents were the most active ones against tested strains . QSAR investigations revealed that multi-target QSAR models were effective in describing the antimicrobial activity .

Application in Neurological Research

Specific Scientific Field: This application falls under the field of Neurological Research.

Summary of the Application: Dapoxetine has been studied for its potential effects in preventing neuronal damage and improving functional outcomes in a model of ischemic stroke . It has also been identified as a potential inhibitor of Zika Virus RNA-dependent RNA polymerase (RdRp) .

Methods of Application: In the stroke model, adult male Wister rats were subjected to a sham operation or bilateral common carotid artery occlusion (BCCAO) for 30 minutes followed by 24 hours of reperfusion to induce global cerebral ischemia/reperfusion (I/R) injury . Rats were treated with vehicle or Dapoxetine 1 hour before BCCAO . In the Zika virus study, a compound library consisting of 1789 FDA-approved drugs was screened to identify potential agents with anti-ZIKV activity .

Results or Outcomes: Dapoxetine significantly ameliorated cerebral I/R-induced neurobehavioral deficits, reduced cerebral infarct volume, and histopathological damage . It also reduced lipid peroxidation, caspase-3, and inflammatory mediators (TNF-α and iNOS) compared to I/R-injured rats . In the Zika virus study, dapoxetine demonstrated a concentration-dependent antiviral effect (EC50 values ranging from 4.20 μM to 12.6 μM) and negligible cytotoxicity (CC50 > 50 μM) across diverse cell lines .

Application in Pharmacokinetic Studies

Specific Scientific Field: This application falls under the field of Pharmacokinetics.

Summary of the Application: Dapoxetine is used for the treatment of premature ejaculation. A study developed an HPLC–MS/MS method to determine the levels of dapoxetine in human plasma processed using simple protein precipitation .

Methods of Application: The method was evaluated based on its selectivity, linearity, limit of quantification, precision, accuracy, matrix effects, dilution integrity, stability, and extraction recovery .

Results or Outcomes: The validated linear ranges of dapoxetine were determined to be 2.00~1000 ng/mL in plasma, and the selectivity, precision, accuracy, dilution integrity, stability, and extraction recovery met the accepted standard . The method was successfully validated and applied to pharmacokinetic studies in healthy Chinese volunteers during the fasting and postprandial periods .

Application in Synthesis of New Compounds

Specific Scientific Field: This application falls under the field of Organic Chemistry.

Summary of the Application: A compound, N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine, was synthesized .

Results or Outcomes: The synthesized compound has a molecular weight of 312.46 .

N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine is a chemical compound characterized by its complex structure, which includes a naphthalene moiety linked to a phenylpropane backbone. The compound's IUPAC name reflects its structural intricacies, highlighting the presence of dimethyl amine groups and a naphthalen-1-yloxy functional group. Its molecular formula is C21H23NOC_{21}H_{23}NO, and it has been assigned the CAS number 119356-76-2. This compound is of particular interest in medicinal chemistry due to its potential pharmacological applications, particularly as a selective serotonin reuptake inhibitor (SSRI) .

  • Halogenation: The initial step often includes the halogenation of 3-(naphthalen-1-yloxy)-1-phenylpropane-1-ol using reagents such as thionyl chloride or phosphorus trichloride to introduce halogen atoms into the molecule .
  • Amine Formation: Following halogenation, the resulting intermediate undergoes nucleophilic substitution with dimethylamine to form the final amine product .
  • Salt Formation: The compound can also be converted into its pharmaceutically acceptable salt forms, enhancing its solubility and stability for therapeutic use .

N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine exhibits significant biological activity primarily through its action as a selective serotonin reuptake inhibitor. It has been shown to inhibit the serotonin transporter, leading to increased serotonin levels in the synaptic cleft, which enhances serotonergic neurotransmission . This mechanism underlies its potential therapeutic applications in treating mood disorders and other conditions related to serotonin dysregulation.

Additionally, studies have indicated that this compound interacts with cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4, which are crucial for drug metabolism . Its influence on cellular signaling pathways suggests further implications in neuroprotection and synaptic plasticity.

The synthesis of N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine can be achieved through several methods:

  • Direct Synthesis: A method involves converting 3-(naphthalen-1-yloxy)-1-phenylpropane-1-ol into the target compound using halogenating agents followed by treatment with dimethylamine .
  • Enantiomeric Purity: Special attention is given to producing the (S)-(+)-enantiomer of the compound, which has been shown to possess higher pharmacological activity compared to its counterparts .
  • Pharmaceutical Salt Preparation: The synthesis can also include steps for forming stable salt forms that improve bioavailability for clinical applications .

N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine has several notable applications:

  • Pharmacological Use: Primarily studied for its potential as an antidepressant due to its selective serotonin reuptake inhibition properties.
  • Research Tool: Utilized in neuroscience research to understand serotonin-related pathways and their implications in various psychiatric disorders .
  • Antimicrobial Research: Preliminary studies have explored its derivatives for antimicrobial properties, indicating possible broader applications in treating infections .

Interaction studies of N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine have focused on its pharmacokinetics and metabolic pathways:

  • Cytochrome P450 Interactions: Research indicates significant interactions with cytochrome P450 enzymes, affecting the metabolism of co-administered drugs and necessitating careful consideration in polypharmacy scenarios .
  • Neuroprotective Effects: Studies have demonstrated that this compound may enhance neuroprotective mechanisms in models of ischemic injury, suggesting therapeutic potential beyond mood disorders .

Several compounds share structural similarities with N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, including:

Compound NameStructural FeaturesUnique Aspects
DapoxetineSelective serotonin reuptake inhibitorFirst FDA-approved SSRI for premature ejaculation
DesvenlafaxineSerotonin-norepinephrine reuptake inhibitorDual action on serotonin and norepinephrine transporters
VenlafaxineSimilar dual action as DesvenlafaxineBroad spectrum antidepressant properties

These compounds are characterized by their varying mechanisms of action and clinical applications, with N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amines' unique naphthalene-based structure distinguishing it from others in terms of specificity and potential side effects.

Traditional Synthetic Routes

The synthesis of N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine has evolved through several generations of synthetic approaches. Early routes typically produced racemic mixtures, necessitating subsequent resolution steps to obtain the pharmaceutically active (S)-(+) enantiomer.

One established pathway involves a Friedel-Crafts acylation strategy, as detailed in patented processes. This approach begins with the reaction of benzene with chloropropionyl chloride under Friedel-Crafts conditions in the presence of AlCl₃, followed by condensation with α-naphthol, and subsequent reaction with methane sulfonyl chloride in basic medium, culminating in treatment with dimethylamine gas. This multi-step approach provides the basic carbon framework but lacks stereochemical control, resulting in a racemic product that requires resolution.

An alternative approach utilizes acetophenone as the starting material, proceeding through carboxylation, esterification, hydroxy imine formation, reduction, Boc protection, condensation, methylation, and resolution steps. This method offers advantages in terms of readily available starting materials but still produces a racemic mixture requiring resolution.

Table 1.1: Comparison of Traditional Synthetic Routes for N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine

Synthetic ApproachKey Starting MaterialsKey IntermediatesNumber of StepsOverall YieldStereochemical ControlRef.
Friedel-Crafts RouteBenzene, Chloropropionyl chlorideα-naphthol conjugate4+Not reportedNone (racemic)
Acetophenone-based RouteAcetophenoneHydroxy imine8+Not reportedNone (racemic)
Cinnamyl Alcohol RouteCinnamyl alcoholEpoxide intermediate635%Moderate

These traditional approaches, while establishing the fundamental synthetic pathways, generally suffer from lengthy sequences, moderate yields, and poor stereochemical control. The development of more efficient and stereoselective methodologies has thus been a major focus of subsequent research.

Enantioselective Synthesis Approaches

The drive toward direct stereoselective synthesis of (S)-(+)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine has led to several innovative approaches that bypass the need for resolution steps, thereby improving efficiency and yield.

Sharpless Asymmetric Methodology

The Sharpless approach provides access to enantiomerically enriched intermediates from prochiral substrates. Further refinements have led to an efficient enantioselective synthesis leading directly to (+)-(S)-dapoxetine using Sharpless asymmetric dihydroxylation, Barton-McCombie deoxygenation, and Mitsunobu reaction as the key steps.

This approach leverages the well-established stereoselectivity of titanium-catalyzed epoxidation using tartrate-derived chiral ligands to establish the correct configuration at an early stage in the synthesis.

Chiral Auxiliary Approach

This methodology offers remarkable efficiency with just five steps, yielding the target compound with high stereoselectivity. The reductive amination under Eschweiler–Clarke conditions furnishes (S)-dapoxetine with excellent enantiopurity (99.3% ee) in 74.7% yield.

The use of (S)-tert-butanesulfinamide as a chiral auxiliary provides excellent face selectivity during key transformations, leading to high enantiomeric excess in the final product.

Du Bois Asymmetric C-H Amination

A novel approach employing C-H amination represents another significant advance in the field. This highly efficient, enantioselective sequence has been developed for the synthesis of both (S)- and (R)-dapoxetine, involving the intermediacy of 6-membered-ring sulfamate esters generated by Du Bois asymmetric C-H amination reactions of prochiral sulfamate, catalyzed by chiral dirhodium(II) complexes.

This strategy represents a significant innovation by directly functionalizing unactivated C-H bonds in a stereocontrolled manner, offering potential advantages in step economy and atom efficiency.

Table 1.2: Comparison of Enantioselective Synthesis Approaches for N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine

Synthetic ApproachKey StrategyNumber of StepsOverall YieldEnantiomeric ExcessKey AdvantagesRef.
Sharpless Asymmetric EpoxidationEarly establishment of stereocenter635%Not reportedWell-established methodology, commercially available reagents
(S)-tert-butanesulfinamide Chiral AuxiliaryFace-selective addition to imine533.5%99.3%High stereoselectivity, good overall yield, straightforward operations
Du Bois Asymmetric C-H AminationDirect C-H functionalizationNot specifiedNot reportedNot reportedStep economy, innovative approach

These enantioselective approaches represent significant advances in the synthesis of N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, offering direct access to the desired enantiomer with high optical purity and improved overall efficiency compared to traditional routes.

Industrial-Scale Production Optimization

The translation of laboratory-scale syntheses to industrial production presents unique challenges that have been addressed through various optimizations focusing on scalability, cost-effectiveness, safety, and environmental impact.

Recent industrial approaches emphasize green chemistry principles, with advantages including environmentally friendly processes that avoid toxic and harmful reagents, reduce waste discharge, offer simplified operations, and deliver improved yields suitable for industrial-scale production.

For large-scale resolution processes, careful control of reaction conditions is critical. Patented processes detail specific parameters for salt formation, with 165 g of (+)-Dapoxetine p-ditolyl tartaric acid salt prepared in 330 mL of methylene dichloride at 25-35°C, maintained for 6.0 hours at 0-5°C. Subsequent treatment with dimethylamine gas at 0-10°C (5.0 L over 3.5 kg KOH) requires stirring for 40 hours at 25-35°C.

Work-up and isolation procedures are equally detailed, with the reaction mixture poured into 10 L of ice water, pH adjusted to 0.5-1.0 with concentrated HCl at 5-10°C, and extraction performed with 5.0 L of toluene at 20-25°C.

Purification protocols involve dissolving 60 g of dapoxetine base in 480 mL of ethyl acetate at 25-35°C, filtering through a specialized hyflosupercel bed, and washing with additional ethyl acetate to ensure high purity of the final product.

Table 1.3: Industrial Production Parameters for N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine

Process StepReaction ConditionsReagent QuantitiesTemperature ControlTimeSpecial ConsiderationsRef.
Salt FormationMethylene dichloride as solvent165 g salt in 330 mL solvent25-35°C initial, then 0-5°C6 hoursPrecise temperature control required
Dimethylamine TreatmentGaseous addition to reaction mixture5.0 L over 3.5 kg KOH0-10°C for addition, 25-35°C for reaction40 hoursSpecialized gas-handling equipment needed
Work-upAqueous extraction, pH adjustment10 L ice water, 5.0 L toluene5-10°C for quenching, 20-25°C for extractionNot specifiedpH control critical (0.5-1.0)
PurificationFiltration through specialized media60 g base in 480 mL ethyl acetate25-35°C15+ minutesSpecialized filtration equipment

These detailed parameters illustrate the careful control required for industrial production of pharmaceutical-grade N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, addressing challenges in scaling reaction conditions while maintaining product quality.

Catalytic Asymmetric Synthesis Techniques

The development of catalytic asymmetric methods represents a frontier in the synthesis of N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, offering advantages in terms of reagent economy, reduced waste, and potentially enhanced stereoselectivity.

The catalytic asymmetric intermolecular Prins reaction provides a powerful synthetic tool that can be applied to the synthesis of optically active 1,3-dioxanes with varying degrees of deuteration. This approach has demonstrated potential utility in the asymmetric synthesis of deuterated analogs of active pharmaceutical ingredients, which are of increasing interest to medicinal chemists.

This methodology has direct relevance to dapoxetine synthesis, as demonstrated by its application in the chemical synthesis of related pharmaceutical compounds. The approach, proceeding from styrene via a Prins reaction/ring-opening sequence, delivers impressive results with 80% yield over two steps and an enantiomeric ratio of 95:5, highlighting its potential for preparing pharmaceutically relevant compounds.

The catalytic system typically employs chiral phosphoric acid catalysts derived from BINOL (1,1'-bi-2-naphthol), which create a chiral environment for the reaction of styrene derivatives with aldehydes.

Computational studies have provided mechanistic insights into the stereochemical control, with the main source of energy difference between competing transition states (ΔΔEgas‡: 2.3 kcal mol–1) originating primarily from distortion effects (ΔΔEdist_total‡: 2.1 kcal mol–1). Much of this distortion (ΔΔEsub‡: 1.8 kcal mol–1) results from the twisted chairlike substrate arrangement in the transition state leading to the minor stereoisomer.

These mechanistic insights provide valuable direction for further optimization of catalyst design and reaction conditions.

Table 1.4: Catalytic Asymmetric Methods Relevant to N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine Synthesis

Catalytic MethodCatalyst TypeKey SubstrateProductYieldEnantiomeric RatioEnergy DifferenceRef.
Asymmetric Prins ReactionChiral phosphoric acidStyrene (1a)1,3-dioxane intermediate80% (2 steps)95:52.3 kcal mol⁻¹
Asymmetric C-H AminationChiral dirhodium(II) complexProchiral sulfamate (3)6-membered sulfamate ester (4)Not reportedNot reportedNot reported

These catalytic approaches represent the cutting edge of synthetic methodology for N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, offering potential for further development and optimization.

Chiral Resolution and Optical Purity Enhancement

Despite advances in direct enantioselective synthesis, chiral resolution remains a commercially important approach for obtaining optically pure N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, particularly at industrial scale.

Patented resolution processes involve treating racemic (±)-dapoxetine (±)-N,N-dimethyl-2-[2-(naphthalenyloxy)ethyl] benzene methanamine with a chiral acid to obtain a salt of the chiral acid and (+)-dapoxetine, substantially free from (-)-dapoxetine.

The use of (+)-ditolyl tartaric acid as a resolving agent has proven particularly effective, delivering enantiomerically pure S(+)-dapoxetine hydrochloride with good yield. This approach has become a cornerstone of industrial production due to its reliability and scalability.

Post-resolution transformations can further enhance optical purity. For example, reductive amination under Eschweiler–Clarke conditions has been shown to furnish (S)-dapoxetine with excellent enantiopurity (99.3% ee) in 74.7% yield, with subsequent salt formation and recrystallization providing the final pharmaceutical-grade compound.

The high enantiomeric excess achieved (99.3%) demonstrates the effectiveness of these combined approaches in producing material that meets the stringent purity requirements for pharmaceutical applications.

Table 1.5: Chiral Resolution Approaches for N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine

Resolution MethodResolving AgentSolvent SystemTemperatureReaction TimeEnantiomeric ExcessRecoveryRef.
Diastereomeric Salt Formation(+)-Ditolyl tartaric acidMethylene dichloride25-35°C then 0-5°C6 hoursNot reportedNot reported
Recrystallization of SaltNot specifiedNot specifiedNot specifiedNot specified99.3%74.7%

These resolution techniques, while potentially less atom-economical than direct asymmetric synthesis, offer reliable routes to enantiomerically pure N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine with excellent optical purity.

N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine contains a stereogenic center at the carbon atom bearing the phenyl and dimethylamino groups, resulting in two possible enantiomers: the (S)-(+) and (R)-(-) forms [1] [2]. This configurational isomerism significantly influences the compound's pharmacological properties, with the (S)-(+) enantiomer demonstrating markedly higher biological activity compared to its (R)-(-) counterpart [3] [4].

The stereochemical configuration directly impacts receptor binding affinity and selectivity, as biological receptors themselves possess inherent chirality that favors interaction with specific enantiomers [5] [6]. This phenomenon exemplifies the "lock and key" principle in molecular recognition, where the three-dimensional arrangement of atoms determines the efficacy of molecular interactions [7].

Research has established that the (S)-(+)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine functions as the eutomer (the more pharmacologically active enantiomer), while the (R)-(-) form acts as the distomer (the less active enantiomer) [8] [5]. This differential activity arises from the distinct spatial orientation of functional groups that interact with biological targets [9].

The following table summarizes the key differences between the enantiomers:

EnantiomerSpecific RotationPharmacological ActivityEudysmic Ratio
(S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine+123 to +128° (c=1, MeOH)Eutomer (higher activity)Significant (exact value not reported)
(R)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amineNot reportedDistomer (lower activity)N/A

The eudysmic ratio, which quantifies the difference in activity between enantiomers, is substantial for this compound, highlighting the importance of stereochemical purity in applications requiring high biological activity [5] [10]. This marked difference in pharmacological potency underscores the critical importance of enantioselective synthesis methods to obtain the desired stereoisomer with high optical purity [11].

Chiral Auxiliary-Mediated Stereoselective Synthesis

The synthesis of enantiomerically pure N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine presents significant challenges that have been addressed through various stereoselective approaches [12] [13]. Among these, chiral auxiliary-mediated synthesis has emerged as a particularly effective strategy for obtaining the (S)-(+) enantiomer with high stereochemical purity [14] [15].

Extensive optimization studies have identified borane (BH₃) as the superior reducing agent, providing higher diastereoselectivity than sodium borohydride (NaBH₄) [12] [14]. The reaction solvent also significantly influences stereoselectivity, with diisopropyl ether yielding better results than tetrahydrofuran or methyl tert-butyl ether [12] [15]. The optimized conditions (BH₃, 0.8 equivalents in diisopropyl ether at 0°C) produce the desired intermediate with 89% diastereomeric excess, which can be further enhanced to 99.0% through recrystallization [12].

The following table summarizes the key parameters of this chiral auxiliary-mediated synthesis:

Chiral AuxiliaryKey IntermediateDiastereomeric ExcessEnantiomeric Excess of Final ProductOverall Yield
(S)-tert-butanesulfinamide(S)-2-methyl-N-((S)-3-(naphthalen-1-yloxy)-1-phenylpropyl)propane-2-sulfinamide89% (crude), 99.0% (after recrystallization)99.3%33.5%

The final steps involve hydrolysis of the sulfinamide auxiliary under acidic conditions, followed by reductive amination using formaldehyde and formic acid (Eschweiler-Clarke conditions) to introduce the dimethylamino group [12] [17]. This synthetic route provides (S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine with excellent enantiopurity (99.3% enantiomeric excess) and a respectable overall yield of 33.5% over five linear steps [12] [16].

The success of this approach demonstrates the effectiveness of chiral auxiliaries in creating asymmetric environments that favor the formation of specific stereoisomers through differential transition state energies [14] [15]. The high stereoselectivity achieved highlights the importance of carefully optimized reaction conditions in stereoselective synthesis [12] [16].

Crystal Structure Analysis of Enantiomers

The crystal structure analysis of N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine enantiomers provides valuable insights into their three-dimensional arrangement and intermolecular interactions in the solid state [18] [19]. X-ray diffraction studies have revealed that the (S)-enantiomer crystallizes in an orthorhombic system with space group P212121, indicating a chiral crystal packing arrangement that lacks an inversion center [18] [20].

The unit cell parameters of the (S)-enantiomer hydrochloride salt have been determined as follows:

ParameterValue
Crystal SystemOrthorhombic
Space GroupP212121
a (Å)6.3208(3)
b (Å)10.6681(5)
c (Å)28.1754(10)
Volume (ų)1899.89(14)
Z4
Refinement R-factorsRp = 0.0442, Rwp = 0.0577, GoF = 2.440

The crystal structure reveals a complex three-dimensional network of intermolecular interactions that stabilize the crystal lattice [18] [21]. The chloride ions form layers parallel to the ab plane and are connected to the dapoxetinium moieties through N–H⋯Cl and C–H⋯Cl hydrogen bonds [18] [20]. These layers stack along the c-axis and are further connected by C–H⋯π interactions between the aromatic rings [18] [22].

Hirshfeld surface analysis has been employed to quantify the contributions of different intermolecular interactions to the crystal packing [18] [22]. This analysis reveals that hydrogen bonding plays a dominant role in the crystal structure, with significant contributions from π⋯π stacking interactions between the naphthalene rings [18] [21].

The crystal packing of enantiomers differs significantly from that of racemic mixtures, as demonstrated in studies of similar chiral compounds [23] [24]. In pure enantiomeric crystals, molecules with the same chirality pack together, often forming homochiral columns or layers [23] [24]. In contrast, racemic crystals typically exhibit alternating arrangements of enantiomers or form separate domains of each enantiomer [23] [22].

The intermolecular interactions in the crystal structure can be summarized as follows:

Interaction TypeDescription
N–H⋯Cl hydrogen bondsConnect dapoxetinium moieties to chloride ions
C–H⋯Cl hydrogen bondsConnect dapoxetinium moieties to chloride ions
C–H⋯π interactionsConnect layers stacked along the c-axis
π⋯π stackingBetween aromatic rings in the crystal structure

These detailed structural insights are essential for understanding the solid-state properties of N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine enantiomers, which can influence important characteristics such as solubility, stability, and bioavailability [18] [25]. The crystal structure analysis also provides a foundation for structure-property relationship studies and rational design of crystalline forms with desired properties [19] [20].

Eutomer-Thermodynamics Relationships

The relationship between the eutomer of N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine and its thermodynamic properties provides profound insights into the molecular basis of its enhanced biological activity [5] [26]. Thermodynamic parameters govern the energetics of molecular recognition processes, including the binding of enantiomers to their biological targets [17] [26].

The differential binding affinity of enantiomers can be quantified through thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) [17] [11]. For chiral compounds like N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, the differences in these parameters between enantiomers (denoted as Δ(ΔH°), Δ(ΔS°), and Δ(ΔG°)) provide valuable information about the energetic basis of stereoselectivity [17] [26].

Studies on similar chiral compounds have established typical ranges for these thermodynamic parameters in enantiomer separation processes:

ParameterTypical RangeSignificance
Enthalpy Difference Δ(ΔH°)-1.5 to -3.0 kJ/molExothermic interaction strength between enantiomer and chiral environment
Entropy Difference Δ(ΔS°)-4.0 to -7.0 J/mol·KDecrease in system randomness due to binding interactions
Gibbs Free Energy Difference Δ(ΔG°)-0.4 to -0.6 kJ/molOverall binding strength difference between enantiomers
Isoenantioselective Temperature (Tiso)90-120°CTemperature at which enantiomers co-elute (no separation)
Enthalpy/Entropy Ratio (Q)1.25-1.30Indicates enthalpy-controlled enantioseparation when >1

The eutomer-thermodynamics relationships extend beyond binding interactions to encompass various aspects of molecular behavior [11] [26]. The following table summarizes key relationships between the eutomer and thermodynamic parameters:

RelationshipThermodynamic ParameterObservation for Eutomer
Binding AffinityΔG° (Gibbs free energy)More negative ΔG° indicating stronger binding
Receptor SelectivityΔΔG° between receptor subtypesLarger ΔΔG° indicating higher selectivity
Thermodynamic StabilityCrystal lattice energyHigher crystal lattice energy in pure form
Crystallization BehaviorEnthalpy-entropy compensationFavorable enthalpy-entropy balance in crystalline state

The thermodynamic basis of enantiomer-specific effects is further illuminated by examining the enthalpy-entropy compensation phenomenon [17] [26]. This principle suggests that favorable enthalpic interactions (such as hydrogen bonding and van der Waals forces) are often counterbalanced by unfavorable entropic effects due to reduced molecular freedom [17] [27]. However, the eutomer typically achieves a more optimal balance between these competing factors, resulting in a more favorable overall free energy of binding [11] [27].

Research on chiral separation techniques has demonstrated that the enantioseparation of compounds like N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine is predominantly enthalpy-driven, as indicated by Q values greater than 1 [17] [26]. This enthalpy-driven selectivity arises from the specific interactions between the eutomer and its binding environment, which are more energetically favorable than those of the distomer [17] [27].

XLogP3

5.1

Other CAS

119356-76-2

Dates

Modify: 2023-08-15

Explore Compound Types